ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Catalog No.
S15539487
CAS No.
M.F
C18H16N2O6S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ace...

Product Name

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

IUPAC Name

ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C18H16N2O6S/c1-3-24-17(23)13-9-27-18(19-13)20-15(21)8-25-11-4-5-12-10(2)6-16(22)26-14(12)7-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21)

InChI Key

UZYWKEGBQTWBDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that features a complex structure comprising a thiazole ring, an ethyl ester group, and a coumarin derivative. This compound falls under the category of bioactive molecules and is characterized by its unique chemical structure, which includes multiple functional groups that may contribute to its biological properties.

The molecular formula of this compound is C14H14O5C_{14}H_{14}O_{5}, with a molecular weight of approximately 262.26 g/mol. The presence of the coumarin moiety is significant as it is known for various biological activities, including anti-inflammatory and antioxidant effects.

The chemical reactivity of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate can be attributed to its functional groups. Key reactions may include:

  • Esterification: The ethyl ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding acid.
  • Nucleophilic Substitution: The thiazole ring may participate in nucleophilic substitution reactions, particularly at positions that are electrophilic due to electron-withdrawing groups.
  • Condensation Reactions: The amine functionality can engage in condensation reactions with aldehydes or ketones, potentially forming imines or related compounds.

Research indicates that compounds containing both thiazole and coumarin structures exhibit notable biological activities. Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has been linked to:

  • Antioxidant Activity: Coumarin derivatives are known for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Properties: Some studies suggest that thiazole-containing compounds can exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The synthesis of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves several steps:

  • Preparation of Coumarin Derivative: Starting from 4-methylcoumarin, acetylation can be performed to introduce the acetoxy group.
  • Formation of Thiazole Ring: This may involve cyclization reactions using appropriate thioketones or thioamides with suitable reagents.
  • Esterification: The final step often includes esterification with ethyl alcohol under acidic conditions to yield the desired ethyl ester.

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Agriculture: Its antimicrobial properties could be explored for developing natural pesticides or fungicides.
  • Cosmetics: Antioxidant properties make it suitable for inclusion in skincare formulations aimed at combating aging.

Studies on the interactions of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate with biological targets are essential for understanding its mechanism of action:

  • Protein Binding Studies: Assessing how this compound binds to proteins can provide insights into its pharmacokinetics and therapeutic efficacy.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells can inform its potential bioavailability and effectiveness as a therapeutic agent.
  • In Vivo Studies: Animal models can help elucidate the compound's effects on biological systems and its safety profile.

Several compounds share structural similarities with ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate:

Compound NameStructure SimilarityUnique Features
Ethyl 2-(2-hydroxyphenyl)-thiazoleContains thiazole ringLacks coumarin moiety
Coumarin derivativesContains coumarin structureVaries in functional groups
ThiazolidinonesContains thiazole ringDifferent carbon skeleton

Uniqueness

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate stands out due to its combination of both coumarin and thiazole functionalities, which may enhance its biological activity compared to compounds that contain only one of these moieties.

This detailed examination highlights the significance of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}amino)-1,3-thiazole-4-carboxylate in medicinal chemistry and potential applications across various industries. Further research into its biological properties and mechanisms could pave the way for innovative therapeutic strategies.

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.07290741 g/mol

Monoisotopic Mass

388.07290741 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-14-2024

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